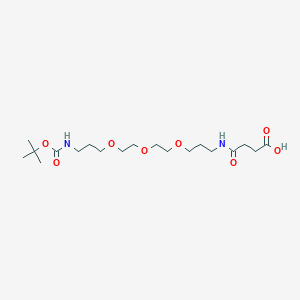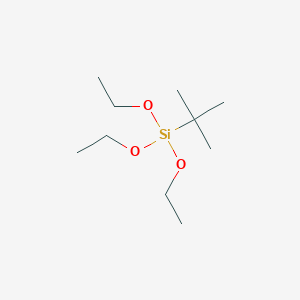![molecular formula C11H12N4O2S B1612387 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid CAS No. 917217-91-5](/img/structure/B1612387.png)
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid
Overview
Description
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid is a chemical compound with a molecular formula C11H12N4OS. It is a tetrazole-based thioether derivative that has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid is not fully understood. However, it is believed to work by inhibiting the growth of bacterial and fungal cells. It is also believed to work by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical And Physiological Effects
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial and fungal strains, including both gram-positive and gram-negative bacteria. It has also been shown to induce apoptosis in a number of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Advantages And Limitations For Lab Experiments
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of potential applications in scientific research. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are a number of future directions for research on 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid. One direction is to further investigate its potential use as a diagnostic tool for cancer and other diseases. Another direction is to explore its potential use as a therapeutic agent for bacterial and fungal infections. Additionally, further research is needed to better understand its mechanism of action and to optimize its use in lab experiments.
Scientific Research Applications
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-7-4-3-5-9(6-7)15-11(12-13-14-15)18-8(2)10(16)17/h3-6,8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXDTLGLJWDPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586156 | |
| Record name | 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid | |
CAS RN |
917217-91-5 | |
| Record name | 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-](/img/structure/B1612325.png)
